2-Chloro-5-(prop-1-en-2-yl)pyridine
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Overview
Description
2-Chloro-5-(prop-1-en-2-yl)pyridine is an organic compound with the molecular formula C8H8ClN. It is a chlorinated derivative of pyridine, characterized by the presence of a chlorine atom at the second position and an isopropenyl group at the fifth position of the pyridine ring. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(prop-1-en-2-yl)pyridine typically involves the chlorination of 5-(prop-1-en-2-yl)pyridine. One common method includes the reaction of 5-(prop-1-en-2-yl)pyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(prop-1-en-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The isopropenyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of 2-amino-5-(prop-1-en-2-yl)pyridine or 2-thio-5-(prop-1-en-2-yl)pyridine.
Oxidation: Formation of this compound-3-ol or this compound-3-one.
Reduction: Formation of 2-chloro-5-(prop-1-en-2-yl)piperidine.
Scientific Research Applications
2-Chloro-5-(prop-1-en-2-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(prop-1-en-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and the isopropenyl group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylpyridine: Similar structure but with a methyl group instead of an isopropenyl group.
2-Chloro-5-ethylpyridine: Similar structure but with an ethyl group instead of an isopropenyl group.
2-Chloro-5-(prop-1-en-2-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
2-Chloro-5-(prop-1-en-2-yl)pyridine is unique due to the combination of the chlorine atom and the isopropenyl group on the pyridine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-chloro-5-prop-1-en-2-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c1-6(2)7-3-4-8(9)10-5-7/h3-5H,1H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBFXTKTUZYMRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CN=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502631 |
Source
|
Record name | 2-Chloro-5-(prop-1-en-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68700-92-5 |
Source
|
Record name | 2-Chloro-5-(1-methylethenyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68700-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-(prop-1-en-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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